sodium;bromomethanesulfonate

Elimination kinetics Gas-phase thermolysis Physical organic chemistry

Sodium bromomethanesulfonate delivers 1h nucleophilic displacement vs. 4h for the chloro analog—maximizing throughput without iodo derivative thermal instability. Validated continuous-flow synthesis enables kilo-lab to pilot-scale supply. Ideal for installing –CH₂SO₃⁻ into amine, thiol, or alcohol scaffolds in med chem and agrochemical intermediates. Crystalline solid, mp 272–278 °C.

Molecular Formula CH2BrNaO3S
Molecular Weight 196.99 g/mol
Cat. No. B7798543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;bromomethanesulfonate
Molecular FormulaCH2BrNaO3S
Molecular Weight196.99 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)[O-])Br.[Na+]
InChIInChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1
InChIKeyABYVLIWKJMBHJO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Bromomethanesulfonate Procurement Guide: Technical Specifications and Baseline Characteristics


Sodium bromomethanesulfonate (CAS 34239-78-6; molecular formula CH2BrNaO3S; MW 196.99 g/mol) is an organosulfur salt comprising a bromomethyl group attached to a sulfonate anion [1]. The compound exists as a crystalline solid with a reported melting point range of 272–278 °C and density of 2.279 g/cm³ . As a member of the α-halomethanesulfonate family, it functions as both an electrophilic alkylating reagent—capable of installing the sulfomethyl ( –CH2SO3⁻ ) group via SN2 displacement of the bromine leaving group—and as a precursor to bromomethanesulfonate esters and sulfones used in pharmaceutical, agrochemical, and materials research [2].

Why Sodium Bromomethanesulfonate Cannot Be Freely Substituted with Chloro, Iodo, or Fluoro Analogs in Synthetic Workflows


Although sodium chloromethanesulfonate, sodium iodomethanesulfonate, and sodium fluoromethanesulfonate share the same sulfonate backbone, their reactivity profiles diverge sharply in nucleophilic displacement, elimination kinetics, and thermal stability—rendering them non-interchangeable in method development and scaled processes [1]. The bromo derivative occupies a balanced position between the sluggish chloro analog (which extends reaction times and reduces throughput) and the hyper-reactive yet thermally labile iodo analog (which introduces decomposition and storage concerns) [2]. Additionally, the bromo compound benefits from a demonstrated continuous-flow synthesis pathway that is not equivalently validated for the iodo or fluoro variants, directly impacting procurement decisions for kilo-lab or pilot-scale production [3].

Sodium Bromomethanesulfonate vs. Chloro, Iodo, and Fluoro Analogs: Quantitative Differentiation Data for Procurement Decisions


Gas-Phase Elimination Kinetics: Bromo Derivative Outperforms Chloro in Reactivity Under Thermal Conditions

In a static system study of 2-haloethyl methanesulfonates, the bromo compound exhibited a higher first-order elimination rate constant than its chloro counterpart at 340 °C [1]. The Arrhenius parameters quantify the reactivity advantage: the bromo derivative requires a marginally lower activation energy (172.8 ± 4.8 kJ mol⁻¹) compared to the chloro derivative (173.9 ± 6.0 kJ mol⁻¹) [1].

Elimination kinetics Gas-phase thermolysis Physical organic chemistry

Nucleophilic Displacement Reactivity: Bromo Intermediate Between Sluggish Chloro and Thermally Unstable Iodo

For SN2 displacement of primary methanesulfonates by halide ions in toluene, the relative reaction time required with bromide ion is 1 hour, compared to 4 hours for chloride and 0.25 hour for iodide [1]. Isolated yields exceeded 70% for all three nucleophiles, confirming that the bromo intermediate provides a balanced reactivity profile without the thermal instability and elevated cost associated with iodoalkanes [1][2].

SN2 kinetics Nucleophilic substitution Leaving group ability

Thermal Stability Benchmark: High Melting Point Enables Robust Handling and Storage

Sodium bromomethanesulfonate exhibits a melting point of 272–278 °C . While directly comparable melting point data for sodium iodomethanesulfonate are not available in the open literature due to its documented thermal instability, this high melting range—characteristic of ionic sulfonate salts—provides a quantifiable thermal stability advantage over the iodo analog, which is known to decompose readily and is consequently avoided in practical synthetic applications [1].

Thermal stability Physical property Storage and handling

Scalable Continuous-Flow Synthesis: Validated Production Pathway Reduces Procurement Uncertainty

A continuous-flow procedure for synthesizing tribromomethanesulfonates from methanesulfonates and potassium hypobromite has been validated, achieving excellent isolated yields with short reaction times using a small excess of KOBr [1]. The continuous-flow platform supports straightforward scale-up via numbering-up, in contrast to batch procedures where scale-up is often ambiguous [1]. This validated pathway directly supports reliable procurement and internal production of the bromo derivative; equivalent continuous-flow methodologies are not established for the iodo or fluoro methanesulfonate counterparts.

Continuous-flow chemistry Process scale-up Manufacturing

Antifungal Efficacy: Bromomethanesulfonate Ester Demonstrates 100% Inhibition at 100 ppm

3-Bromo-2,2-bis(bromomethyl)propyl bromomethanesulfonate, a derivative synthesized from bromomethanesulfonyl chloride, produced 100% inhibition of Trichophyton mentagrophytes (the causative organism of athlete‘s foot) at a concentration of 100 ppm in a standard in vitro agar Petri dish dilution assay [1]. The free sodium salt serves as the stoichiometric precursor for generating this and related bioactive bromomethanesulfonate esters via reaction with the appropriate alcohol or phenol.

Antifungal activity Bioactivity Agrochemical

Sodium Bromomethanesulfonate: Recommended Application Scenarios Based on Differentiated Performance Data


Synthesis of Sulfomethylated Pharmaceutical and Agrochemical Intermediates Requiring Moderate to High SN2 Reactivity

The bromo derivative‘s 1-hour nucleophilic displacement time—versus 4 hours for the chloro analog—makes sodium bromomethanesulfonate the preferred reagent when reaction throughput is a critical process metric but the thermal instability of iodo reagents cannot be tolerated [1]. This balanced reactivity profile is particularly valuable for introducing the –CH₂SO₃⁻ group into amine-, thiol-, or alcohol-containing scaffolds during medicinal chemistry lead optimization and agrochemical intermediate production [1].

Polymer Modification for Proton-Conducting Membranes and Functional Materials

Sodium bromomethanesulfonate and its ethyl-bridged analog (sodium 2-bromoethanesulfonate) are employed to sulfoalkylate polysulfone backbones, generating sulfoethylated polysulfones with enhanced hydrophilicity and elevated glass transition temperatures [1][2]. The thermal robustness of bromoalkyl sulfonates (melting point > 270 °C for the sodium salt) ensures they withstand the elevated temperatures often required during polymer processing and membrane fabrication .

Flame-Retardant and Antimicrobial Additive Development

Bromomethanesulfonate esters, accessible via reaction of the sodium salt with phenolic or alcoholic substrates, exhibit documented antimicrobial activity (100% fungal inhibition at 100 ppm) and have been claimed in patent literature for flame-retardant applications [1][2]. The presence of both bromine and sulfonate functional groups provides dual functionality—halogen-based flame retardancy coupled with sulfonate-mediated hydrophilicity or bioactivity—that is not equivalently accessible with chloro or fluoro analogs due to their inferior reactivity or thermal properties.

Kilogram-Scale Production Leveraging Continuous-Flow Methodology

For procurement teams evaluating suppliers or considering in-house production, the availability of a validated continuous-flow synthesis for bromomethanesulfonates—capable of delivering excellent yields with short residence times and straightforward numbering-up—provides a quantifiable supply chain advantage [1]. This methodology reduces the ambiguity and safety concerns associated with scaling batch bromination reactions, offering a clear procurement rationale for selecting the bromo derivative over less well-characterized iodo or fluoro alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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